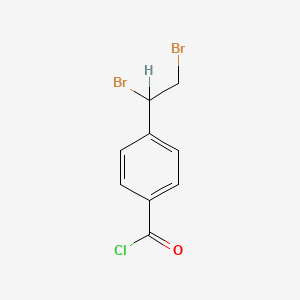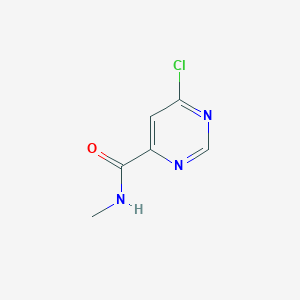
6-chloro-N-methyl-pyrimidine-4-carboxamide
描述
6-chloro-N-methyl-pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group attached to the nitrogen atom of the carboxamide group at the 4th position of the pyrimidine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-pyrimidine-4-carboxamide typically involves the chlorination of a pyrimidine derivative followed by the introduction of a methyl group. One common method involves the reaction of 4-pyrimidinecarboxamide with thionyl chloride to introduce the chlorine atom at the 6th position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and methylation steps while minimizing the formation of by-products .
化学反应分析
Types of Reactions
6-chloro-N-methyl-pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
6-chloro-N-methyl-pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 6-chloro-N-methyl-pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chlorine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
6-Chloro-4-pyrimidinecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methyl-4-pyrimidinecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
4-Pyrimidinecarboxamide: Lacks both the chlorine atom and the N-methyl group, making it less reactive in certain substitution reactions.
Uniqueness
6-chloro-N-methyl-pyrimidine-4-carboxamide is unique due to the presence of both the chlorine atom and the N-methyl group, which confer specific chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
6-chloro-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-5(7)10-3-9-4/h2-3H,1H3,(H,8,11) |
InChI 键 |
DURPWZHNLFGFTH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=NC=N1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




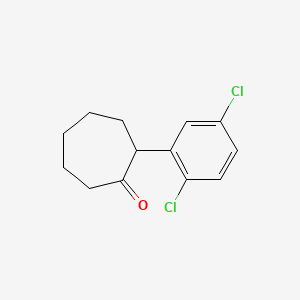
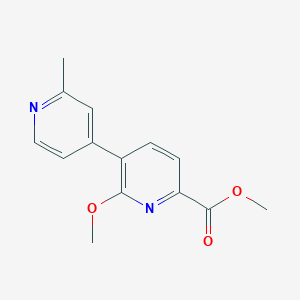
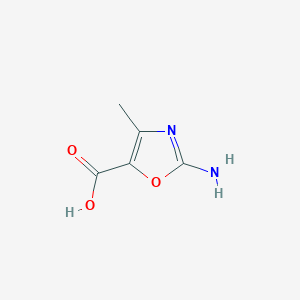
![4-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B8414429.png)
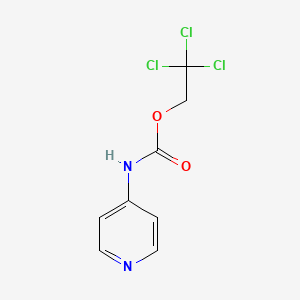
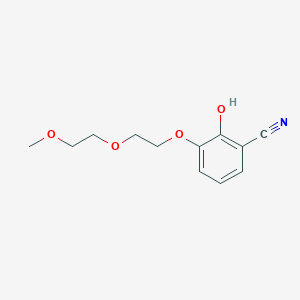
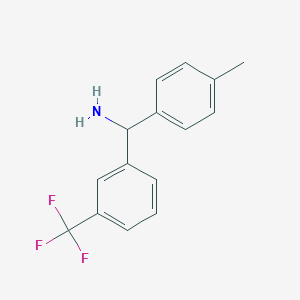
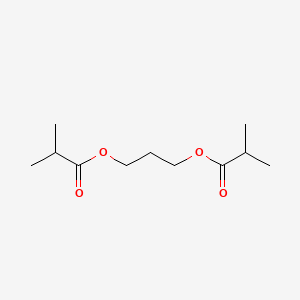
![2-Methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8414464.png)
